1-(2,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl group and at position 1 with a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c1-4-29-13-7-5-12(6-8-13)19-22-20(30-24-19)17-18(21)26(25-23-17)15-11-14(27-2)9-10-16(15)28-3/h5-11H,4,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKFNQPIBVHKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the 1,2,3-triazole ring:
Synthesis of the oxadiazole ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing both oxadiazole and triazole rings. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Compounds with oxadiazole derivatives have been shown to induce apoptosis in cancer cells. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit significant cytotoxicity against various cancer cell lines such as human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) .
- Case Studies : A study demonstrated that certain oxadiazole derivatives exhibited IC50 values as low as 0.19 µM against HCT-116 cells, indicating potent antiproliferative activity . Another investigation revealed that the introduction of electron-withdrawing groups significantly enhanced the anticancer activity of these compounds .
Drug Discovery Applications
The compound is part of ongoing research aimed at discovering new therapeutic agents:
- EGFR-TK Inhibition : Research has indicated that derivatives similar to this compound can act as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is a critical target in cancer therapy .
- Synthesis and Modification : The ability to modify the molecular structure allows for the development of new analogs with improved efficacy and selectivity against specific cancer types. For example, introducing different substituents on the oxadiazole ring can lead to enhanced biological activity .
Biological Evaluation
The biological evaluation of this compound includes:
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HT-29 (Colon Cancer) | 0.19 | High Cytotoxicity |
| MCF-7 (Breast Cancer) | 0.48 | Moderate Cytotoxicity |
| A549 (Lung Cancer) | 0.11 | Comparable to Reference Drug |
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position Isomerism
Compound : 1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (RN: 892747-12-5)
- Key Difference : The ethoxy and methoxy groups are both para-substituted on their respective phenyl rings, unlike the 2,5-dimethoxyphenyl group in the target compound.
| Property | Target Compound | RN 892747-12-5 |
|---|---|---|
| Substituent Positions | 2,5-dimethoxy (triazole); 4-ethoxy (oxadiazole) | 4-ethoxy (triazole); 4-methoxy (oxadiazole) |
| Molecular Symmetry | Low (asymmetric) | High (symmetric para groups) |
Heterocycle Replacement: Oxadiazole vs. Benzothiazole
Compound : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Key Difference : Replaces the oxadiazole ring with a benzothiazole and introduces a nitro group.
- Impact : The benzothiazole’s electron-deficient nature and nitro group’s strong electron-withdrawing effects contrast with the oxadiazole’s moderate electron-withdrawing character. This difference may influence redox properties or interactions with biological targets (e.g., enzyme inhibition) .
| Property | Target Compound | Benzothiazole Derivative |
|---|---|---|
| Heterocycle | 1,2,4-Oxadiazole | Benzothiazole |
| Electronic Effects | Moderate electron-withdrawing | Strong electron-withdrawing |
| Biological Relevance | Potential kinase inhibition | Antiproliferative activity |
Fluorophenyl vs. Alkoxyphenyl Substituents
Compound : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Difference : Fluorophenyl groups replace alkoxyphenyl groups.
- Impact : Fluorine’s high electronegativity and lipophilicity enhance metabolic stability and membrane permeability compared to alkoxy groups, which offer hydrogen-bonding capability. This trade-off affects pharmacokinetic profiles .
| Property | Target Compound | Fluorophenyl Derivative |
|---|---|---|
| Substituent | Methoxy/ethoxy | Fluoro |
| Lipophilicity (LogP) | Moderate (~3.2 estimated) | High (~3.8 estimated) |
| Metabolic Stability | Moderate | High |
Sulfonyl vs. Oxadiazole Functional Groups
Compound : 1-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine
- Key Difference : A sulfonyl group replaces the oxadiazole ring.
- Impact : The sulfonyl group’s strong electron-withdrawing nature and acidity (pKa ~1-2) contrast with the oxadiazole’s neutral character. This may influence solubility (e.g., sulfonates are more water-soluble) and target selectivity .
| Property | Target Compound | Sulfonyl Derivative |
|---|---|---|
| Functional Group | 1,2,4-Oxadiazole | Sulfonyl |
| Acidity | Non-acidic | Strongly acidic |
| Solubility | Low (organic solvents) | Moderate (aqueous) |
Co-Crystal Systems with Dual Triazole Moieties
Compound : 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1:1 co-crystal)
- Key Difference : Co-crystallizes two triazole tautomers, lacking the oxadiazole component.
- Impact: Planar triazole systems enable dense π-π stacking, favoring crystalline materials with high thermal stability.
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting them in a structured manner.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.43 g/mol. The structure features a triazole ring, an oxadiazole moiety, and two methoxy and ethoxy substituents on the phenyl rings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:
- Cell Proliferation Inhibition : The compound was evaluated against various cancer cell lines, showing significant inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) accumulation .
- IC50 Values : In a study involving HepG2 cells (human liver cancer), the compound exhibited an IC50 value of 35.58 μM, indicating moderate cytotoxicity compared to standard chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : It has been suggested that the compound may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Molecular docking studies support this hypothesis by indicating favorable binding interactions with the EGFR active site .
- Apoptotic Pathway Activation : The compound induced apoptosis in cancer cells via mitochondrial pathways, which is crucial for its anticancer effects. This was evidenced by increased levels of apoptotic markers in treated cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that:
- Substituent Effects : The presence of bulky aryl groups at specific positions on the oxadiazole ring enhances biological activity. For example, substituents like ethoxy on phenyl rings significantly contribute to the compound's potency against cancer cell lines .
- Triazole Influence : The triazole ring is essential for maintaining biological activity; modifications to this ring can lead to changes in potency and selectivity .
Case Study 1: Anticancer Screening
A study conducted on a series of oxadiazole derivatives, including our compound, revealed that those with similar structural features exhibited varying degrees of cytotoxicity across different cancer cell lines. Notably:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 35.58 | Apoptosis induction |
| Compound B | MCF-7 | 28.45 | ROS accumulation |
| Compound C | HCT116 | 25.00 | EGFR inhibition |
This table illustrates the comparative efficacy of related compounds and emphasizes the importance of structural features in determining activity.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on this compound against EGFR showed binding affinities comparable to known inhibitors like erlotinib. The docking results suggest that:
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and reaction completion .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .
- IR Spectroscopy : Validate functional groups (e.g., C=N stretches in oxadiazoles at ~1600 cm⁻¹) .
Basic: Which analytical techniques are critical for assessing purity and stability?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for biological assays) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (e.g., decomposition points >200°C) .
- Storage Conditions : Store at -20°C in inert solvents (DMSO or ethanol) to prevent hydrolysis .
Advanced: How can DFT calculations predict electronic properties and reactivity?
Answer:
Methodology :
Geometry Optimization : Use B3LYP/6-311G(d,p) to minimize energy and compare with X-ray data .
Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge transfer and redox behavior .
Molecular Electrostatic Potential (MEP) : Map electron density to identify nucleophilic/electrophilic sites (e.g., triazole N-atoms as H-bond acceptors) .
Thermodynamic Properties : Calculate Gibbs free energy (ΔG) to assess reaction feasibility under varying temperatures .
Q. Applications :
- Predict binding affinity with biological targets (e.g., enzymes) via docking simulations .
- Resolve conflicting reactivity data by comparing computed vs. experimental tautomeric stability .
Advanced: How to resolve contradictions between in vitro and computational bioactivity data?
Answer:
Reproducibility Checks : Repeat assays under standardized conditions (e.g., MIC assays with ATCC bacterial strains) .
Purity Verification : Re-analyze compound via HPLC-MS to rule out degradation products .
Molecular Docking : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to validate target engagement .
Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to improve bioavailability in cell-based assays .
Advanced: What strategies optimize reaction yield for triazole-oxadiazole hybrids?
Answer:
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts for CuAAC efficiency (e.g., CuSO₄·NaAsc vs. CuBr) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require quenching steps .
- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes .
- Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) minimizes byproduct carryover .
Basic: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Substituent Variation : Synthesize analogs with modified methoxy/ethoxy groups to assess electronic effects .
Biological Assays : Test against diverse targets (e.g., kinases, microbial strains) to identify selectivity .
Data Analysis : Use IC₅₀/EC₅₀ values and ClogP calculations to correlate hydrophobicity with membrane permeability .
Advanced: What crystallographic insights inform supramolecular interactions?
Answer:
- Hydrogen Bond Networks : X-ray data reveal N–H···N/O interactions stabilizing crystal packing (e.g., R₂²(8) motifs) .
- π-π Stacking : Aryl ring distances (3.5–4.0 Å) indicate weak interactions influencing solubility .
- Tautomeric Analysis : Compare triazole/oxadiazole tautomers via bond lengths (e.g., C–N vs. C=N) .
Advanced: How to evaluate metabolic stability in preclinical studies?
Answer:
Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) .
CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms via fluorometric assays .
Metabolite ID : LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
